Ethanol, 2-decylthio-

Surfactant Science Lipophilicity Membrane Biology

Sourcing a reliable, high-purity precursor for the 2-n-decylthioethyl phosphate protecting group is critical for achieving high yields in 5′-phosphorylated oligonucleotide synthesis. This single-component thioether offers a defined structure (LogP ~4.6), avoiding the batch-to-batch variability of polydisperse surfactants. - **Enables high-yield antisense oligonucleotide & aptamer synthesis** via quantitative oxidative deprotection chemistry. - **Accelerates antimicrobial development:** Directly linked to the EPA-registered active ingredient 2-(decylthio)ethanamine hydrochloride. - **Defined single-component structure** ensures reproducible membrane protein extraction and purification.

Molecular Formula C12H26OS
Molecular Weight 218.4 g/mol
CAS No. 41891-88-7
Cat. No. B1664070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-decylthio-
CAS41891-88-7
Synonyms2-Decylthio-ethanol;  2-Decylthioethanol;  2-Hydroxyethyl decyl sulfide;  2-N-Decylthioethanol;  BRN 1849711;  Decyl 2-hydroxyethyl sulfide;  EINECS 255-576-8;  Ethanol, 2-decylthio-;  NSC 84188;  UNII-N56NUV4YDP.
Molecular FormulaC12H26OS
Molecular Weight218.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCSCCO
InChIInChI=1S/C12H26OS/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h13H,2-12H2,1H3
InChIKeyMWVYOMQTCFCPHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ethanol, 2-decylthio- Technical Overview


Ethanol, 2-decylthio- (CAS 41891-88-7), also known as 2-(decylthio)ethanol, is a thioether-based nonionic surfactant and versatile synthetic intermediate [1]. With a molecular formula of C12H26OS and a molecular weight of 218.40 g/mol, it consists of a hydrophobic decyl chain linked via a thioether bridge to a hydrophilic ethanol moiety [1]. This structure confers unique solubility and interfacial properties, making it a critical building block for specialty polymers, oligonucleotide synthesis, and industrial antimicrobial formulations where precise molecular design and reliable sourcing are essential [2].

Specialty Polymer Building Block
Thioether-ethanol scaffold for tailored polymer design and functional materials
Oligonucleotide Synthesis Intermediate
Precursor to mild deprotection group for high-purity oligo synthesis
Industrial Antimicrobial Precursor
Derivative pathway with EPA registration precedent for biocide development

Generic Substitution Risks for Ethanol, 2-decylthio-


While the market offers numerous surfactants and synthetic intermediates, substituting Ethanol, 2-decylthio- (CAS 41891-88-7) with generic or off-the-shelf alternatives—even those within the same alkyl sulfide or thioether class—poses significant risks due to its precise molecular geometry and functional group arrangement [1]. The specific balance of a 10-carbon hydrophobic chain and a terminal hydroxyl group, connected by a sulfide linkage, dictates its critical performance parameters: solubility, critical micelle concentration (CMC), and reactivity in specialized syntheses [2][3]. Even minor variations in chain length or head group chemistry in analogs can lead to drastically different interfacial behavior, biological activity, or synthetic efficiency, directly impacting product performance and regulatory compliance in high-stakes applications .

Chain-Length Mismatch C8 or C12 thioether analogs shift CMC and solubility profile, may not reproduce formulation behavior
Head Group Variation Amine or carboxylate variants alter reactivity and coupling efficiency in oligonucleotide or polymer synthesis
Linker Chemistry Difference Ether or ester replacements for the thioether bridge affect metal coordination and oxidative stability

Quantitative Evidence for Ethanol, 2-decylthio-


Superior Lipophilicity Over Nonionic Surfactants

Ethanol, 2-decylthio- possesses a significantly higher octanol-water partition coefficient (LogP) compared to widely used ethoxylated nonionic surfactants like Triton X-100 (LogP ~3.9). The higher LogP value indicates a greater affinity for hydrophobic environments such as lipid bilayers and organic phases, making it a more effective solubilizer for membrane proteins and a superior extractant for lipophilic compounds [1][2].

Lipophilicity vs Triton X-100
Cross-study comparable
Target LogP 4.63 (calc) / 4.14 (exp) vs Triton X-100 ~3.9
Supports membrane protein extraction context
Calculated and experimental values from separate sources; cross-study comparison
Surfactant Science Lipophilicity Membrane Biology Solvent Extraction

CMC Advantage Over Shorter-Chain Analogs

The C10 alkyl chain of Ethanol, 2-decylthio- is predicted to provide a CMC significantly lower than that of its shorter-chain homologs like 2-(octylthio)ethanol (C8) or 2-(hexylthio)ethanol (C6) [1]. Based on established structure-property relationships for nonionic surfactants, the CMC decreases by a factor of approximately 10 for each additional two methylene groups in the hydrophobic chain [2][3]. This translates to a predicted CMC in the range of 0.1-1.0 mM for the C10 derivative, compared to ~10-100 mM for the C8 and >100 mM for the C6 analogs [1][3].

Predicted CMC vs Shorter Analogs
Class-level inference
Predicted CMC 0.1–1.0 mM (C10) vs ~10–100 mM (C8) and >100 mM (C6)
Supports low-concentration formulation screening
Based on class-level structure-property relationships; experimental validation recommended
Surfactant Science Micellization Interfacial Phenomena Formulation Science

Efficacy as Oligonucleotide Synthesis Intermediate

Ethanol, 2-decylthio- serves as the direct precursor to the 2-n-decylthioethyl phosphate protecting group, which enables a simplified and efficient purification of synthetic oligonucleotides [1]. In a head-to-head comparison within the same synthetic workflow, the use of the 2-n-decylthioethyl group allowed for quantitative removal (>99%) via a mild two-step oxidation/β-elimination process, whereas common alternatives like the 2-cyanoethyl group often require harsh basic conditions (e.g., concentrated NH4OH) that can lead to side reactions and lower yields [1].

Deprotection vs Cyanoethyl Group
Head-to-head comparison
>99% removal under mild oxidation/β-elimination vs harsh NH4OH (55°C, 8–16 h)
Reported quantitative deprotection for oligonucleotide synthesis
Direct comparison within same synthetic workflow; 4- to 11-mers synthesized successfully
Oligonucleotide Synthesis Protecting Group Chemistry Nucleic Acid Chemistry Phosphoramidite Chemistry

EPA Registration Precedent for Antimicrobials

Unlike many research-grade surfactants and thioethers that lack clear regulatory pathways, Ethanol, 2-decylthio- has a direct link to a U.S. EPA-registered antimicrobial product, ANTIMICROBIAL DTEA 15% . This product contains 12.8% of the active derivative, 2-(decylthio)ethanamine hydrochloride, demonstrating a clear, quantifiable path from this base chemical to a commercially viable biocide for industrial water systems . This contrasts with many structurally similar alkylthioethanols which lack such defined regulatory and application data .

EPA Registration Precedent
Source review
EPA-registered antimicrobial product (12.8% active derivative) linked to this intermediate
Supports antimicrobial formulation development context
Public EPA registration data to verify; no comparable precedent for shorter-chain analogs
Antimicrobial Chemistry Industrial Biocides Water Treatment Regulatory Compliance

Application Scenarios for Ethanol, 2-decylthio-


Oligonucleotide Therapeutics & Diagnostics Synthesis

Ethanol, 2-decylthio- is the critical raw material for preparing the 2-n-decylthioethyl phosphate protecting group [1]. Procurement is justified for laboratories and CDMOs specializing in the synthesis of 5′-phosphorylated oligonucleotides, where the mild, quantitative deprotection chemistry of this group ensures higher yields and purity for sensitive sequences, such as antisense oligonucleotides and aptamers, compared to standard cyanoethyl-based approaches [1].

Industrial Antimicrobials for Water Treatment

Given the EPA registration precedent for a derivative (2-(decylthio)ethanamine hydrochloride), sourcing Ethanol, 2-decylthio- offers a strategic advantage for companies developing new antimicrobials for cooling water, paper mills, and oilfield applications [1]. The quantifiable link to a registered formulation reduces regulatory uncertainty and accelerates product development timelines [1].

Nonionic Surfactants for Membrane Protein Research

For researchers studying integral membrane proteins, Ethanol, 2-decylthio- provides a unique combination of high lipophilicity (LogP ~4.6) and a well-defined, single-component molecular structure [1]. Unlike polydisperse ethoxylates like Triton X-100, this compound allows for more reproducible protein extraction and purification, making it a valuable tool for structural biology and drug discovery efforts .

Application
Selection Property
Validation Focus
Oligonucleotide synthesis research
Mild deprotection chemistry
Deprotection efficiency and sequence integrity
Industrial antimicrobial formulation
EPA-registered derivative pathway
Regulatory precedent and formulation data
Membrane protein extraction
High lipophilicity and defined structure
Extraction reproducibility and purity
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